molecular formula C9H19N B13208803 N,2,6-trimethylcyclohexan-1-amine

N,2,6-trimethylcyclohexan-1-amine

Cat. No.: B13208803
M. Wt: 141.25 g/mol
InChI Key: BWVAXYOVGQELNQ-UHFFFAOYSA-N
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Description

N,2,6-trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a cyclohexane derivative with three methyl groups attached to the nitrogen atom and the 2nd and 6th positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,6-trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylamine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactivity of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

N,2,6-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N,2,6-trimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,2,6-trimethylcyclohexan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N,2,3-trimethylcyclohexan-1-amine
  • N,2,4-trimethylcyclohexan-1-amine
  • N,2,5-trimethylcyclohexan-1-amine

Uniqueness

N,2,6-trimethylcyclohexan-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,2,6-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-5-4-6-8(2)9(7)10-3/h7-10H,4-6H2,1-3H3

InChI Key

BWVAXYOVGQELNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NC)C

Origin of Product

United States

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